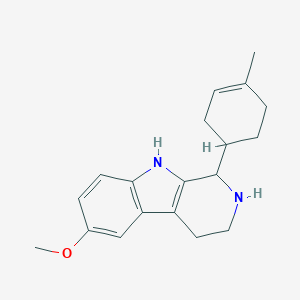![molecular formula C20H20N4O3S2 B282721 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B282721.png)
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to treat pain and inflammation. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the gastrointestinal (GI) side effects associated with long-term use of these drugs.
作用機序
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. Unlike traditional NSAIDs, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide also inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as to increase the levels of endocannabinoids in the body. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to reduce the formation of gastric ulcers, which is a significant advantage over traditional NSAIDs.
実験室実験の利点と制限
One of the main advantages of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide for lab experiments is its reduced toxicity compared to traditional NSAIDs. This makes it a safer option for long-term studies. However, one limitation of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease. Finally, there is also interest in investigating the potential use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs to improve its effectiveness.
合成法
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide is synthesized by a multi-step process that involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to produce 4-ethoxyphenylacetyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to produce 4-({[5-(amino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzoic acid. This intermediate compound is then reacted with acetic anhydride to produce the acetylated product, which is then reacted with 4-ethoxyaniline to produce the final product, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide.
科学的研究の応用
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-ethoxyphenyl)benzamide has been shown to be effective in reducing the formation of gastric ulcers in animal models, which is a significant advantage over traditional NSAIDs.
特性
分子式 |
C20H20N4O3S2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-17-10-8-16(9-11-17)22-18(26)15-6-4-14(5-7-15)12-28-20-24-23-19(29-20)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,22,26)(H,21,23,25) |
InChIキー |
XTELLOXNWIRUQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)
![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)

![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)